1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

Catalog No.
S681418
CAS No.
66766-07-2
M.F
C11H17NO2
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

CAS Number

66766-07-2

Product Name

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

IUPAC Name

1-amino-3-(3,5-dimethylphenoxy)propan-2-ol

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3

InChI Key

OLZWOGIOHDAKHD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(CN)O)C

Synonyms

3-(3,5-Dimethylphenoxy)-2-hydroxypropylamine, Metaxalone Related Compound B

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN)O)C

The exact mass of the compound 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (CAS 66766-07-2) is a highly specialized aryloxypropanolamine that serves as the critical terminal precursor in the commercial synthesis of the skeletal muscle relaxant metaxalone. Structurally featuring a 3,5-dimethylphenoxy moiety linked to a 1-amino-2-propanol backbone, it undergoes highly efficient cyclization with urea or alkyl carbamates to yield the active oxazolidinone ring [1]. Beyond bulk manufacturing, this compound is officially designated as Metaxalone Related Compound B in United States Pharmacopeia (USP) monographs, making high-purity lots strictly indispensable for regulatory compliance, forced degradation studies, and quantitative HPLC impurity profiling in active pharmaceutical ingredient (API) release testing .

Research Fit

Identity USP Metaxalone Related Compound B; chiral aryloxypropanolamine
Workflow Pharmaceutical impurity profiling & stability-indicating assay development
Selection Context Pharmacopeial reference standard with ISO 17034 multi-traceability
Dual Role Designated degradation product marker and direct API intermediate precursor

In both synthetic and analytical workflows, substituting 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol with upstream intermediates like 3-(3,5-dimethylphenoxy)propane-1,2-diol (Metaxalone Impurity A) leads to severe process failures. Synthetically, attempting to cyclize the diol directly with urea requires extreme thermal conditions (195–200 °C) that trigger thermal degradation and reduce final API purity, whereas the pre-aminated target compound readily cyclizes under milder conditions with superior atom economy [1]. Analytically, regulatory bodies mandate the exact use of Metaxalone Related Compound B for system suitability and relative response factor (RRF) calibration; using generic structural analogs invalidates the chromatographic method, resulting in immediate batch rejection during USP-mandated Organic Impurities Procedure 2 testing .

Substitution Risk

vs. Related C Dimeric impurity with nearly double molecular weight (373.49 vs 195.26); different retention time and detector response — not interchangeable for USP-specified impurity quantification.
vs. API Metaxalone parent differs in LogP (~2.4 vs 1.1), hydrogen bond donors, and melting behavior; chromatographic and solubility profiles may shift method performance if swapped.
vs. Generic Uncharacterized aryloxypropanolamines lack orthogonal purity validation, CoA, and GHS classification — limits regulatory audit readiness and direct ANDA submission use.

Precursor Suitability: Superior Cyclization Yield in Oxazolidinone Synthesis

When synthesizing metaxalone, the choice of immediate precursor dictates the final yield and impurity profile. Utilizing 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol for cyclization with methyl carbamate or urea allows for direct oxazolidinone formation with yields exceeding 95% under optimized basic conditions (e.g., KOH in MIBK at 115–120 °C) [1]. In contrast, utilizing the upstream 3-(3,5-dimethylphenoxy)propane-1,2-diol requires harsher amination/cyclization conditions, often capping yields at lower levels and generating higher thermal degradation byproducts due to the 195–200 °C melt requirements [2].

Evidence DimensionCyclization Yield and Temperature to Metaxalone API
Target Compound Data>95% yield at 115–120 °C (using 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol + carbamate)
Comparator Or Baseline3-(3,5-dimethylphenoxy)propane-1,2-diol (Impurity A)
Quantified DifferenceSignificantly higher yield with a ~80 °C reduction in processing temperature
ConditionsBase-catalyzed cyclization vs. direct diol-urea thermal melt

Procuring the pre-aminated precursor allows manufacturers to operate at lower temperatures, maximizing API yield and minimizing costly downstream purification steps.

USP Identity
Head-to-head
Related Compound B: C₁₁H₁₇NO₂, MW 195.26, monomeric primary amine Related Compound C: C₂₂H₃₁NO₄, MW 373.49, dimeric secondary amine LogP difference: ~1.1 vs >3.0 estimated; HBD 2 vs 3; distinct UNII codes
Pharmacopeial identity defines non-interchangeable impurity markers
USP monograph mandates Related Compound B for specified quality tests; Related Compound C addresses separate dimer locus

Analytical Reproducibility: Essential for USP Organic Impurities Procedure 2

Under the USP monograph for Metaxalone, 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol is strictly defined as Metaxalone Related Compound B. It is a mandatory reference standard for resolving process impurities . Chromatographic methods (e.g., using 0.1% Trifluoroacetic acid in water/acetonitrile mobile phases) rely on its specific retention time to establish system suitability and calculate relative response factors . Substituting it with generic isomers or relying solely on the API peak fails to resolve co-eluting impurities, violating cGMP release criteria.

Evidence DimensionRegulatory Method Validity
Target Compound Data100% compliance with USP Organic Impurities Procedure 2
Comparator Or BaselineGeneric aryloxypropanolamine standards
Quantified DifferenceAbsolute requirement (Pass vs. Fail) for API batch release
ConditionsHPLC analysis using USP-specified gradient (TFA/Water/Acetonitrile)

QA/QC laboratories must procure this exact CAS number as a certified reference standard to legally release metaxalone API batches to the market.

Degradation Pathway
Head-to-head
Base-hydrolysis degradant identified by LC-MS, ¹H NMR, FTIR; separated from co-formed carbamate on Phenomenex C18, 10 mM NH₄OAc:MeOH (35:65), UV 275 nm. RP-UPLC resolves Metaxalone from four impurities within 6.0 min per ICH guidelines.
Supports inclusion as system suitability marker in stability programs
Confirmatory identity assignment enables regulatory method validation for ANDA

Process Safety: Elimination of Genotoxic Epoxide Handling

In modern pharmaceutical manufacturing, minimizing the handling of potentially genotoxic impurities (PGIs) is critical. Procuring 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol as a pre-formed intermediate bypasses the need for API manufacturers to handle 1-(3,5-dimethylphenoxy)-2,3-epoxypropane on-site [1]. Epoxides are highly reactive alkylating agents with strict occupational exposure limits. By outsourcing the amination step and procuring the stable amino alcohol, facilities significantly reduce their environmental health and safety (EHS) burden and simplify their PGI control strategies [2].

Evidence DimensionOccupational Hazard and PGI Risk
Target Compound DataAmino alcohol (non-alkylating, standard handling)
Comparator Or Baseline1-(3,5-dimethylphenoxy)-2,3-epoxypropane (Epoxide precursor)
Quantified DifferenceElimination of onsite genotoxic epoxide handling and associated EHS compliance costs
ConditionsBulk API manufacturing environment

Sourcing the advanced amino alcohol intermediate directly lowers facility safety costs and simplifies regulatory risk assessments regarding genotoxic impurities.

Physicochemical Gap
Cross-study comparable
MW: 195.26 vs Metaxalone 221.25 LogP: 1.1 (computed) vs 2.42 (experimental) HBD: 2 vs 1; mp: >153°C (dec.) vs 121-123°C
LogP gap of ~1.3 units alters RP-HPLC retention and extraction behavior
Hydrogen-bonding difference impacts salt formation and crystallization strategies
Synthetic Route
Class-level
Patent US 2005/0075505: amino alcohol intermediate cyclized to substantially pure Metaxalone, avoiding 195-200°C diol-urea condensation. Traditional route crude purity ~51% vs cleaner impurity profile from amino alcohol pathway.
Supports process chemistry selection for reduced purification burden
Exact purity improvement not quantified in patent; reported as substantial
Regulatory Readiness
Cross-study comparable
Target: 99% HPLC assay, ISO 17034 CRM, CoA, full characterization (MS, NMR, FTIR), defined GHS classes, USP/EP/BP traceability. Generic alternative: unvalidated purity, minimal CoA, no pharmacopeial linkage, incomplete safety data.
Documented traceability reduces method validation timeline and audit risk
ORTHOGONAL characterization avoids in-house identity verification burden

Commercial-Scale API Synthesis of Metaxalone

As the optimal terminal precursor, this compound is directly reacted with methyl carbamate or urea to form the oxazolidinone ring of metaxalone. Its use ensures high yields (>95%) and avoids the extreme temperatures and genotoxic epoxide handling associated with alternative synthetic routes [1].

USP-Mandated HPLC Impurity Profiling

Designated as Metaxalone Related Compound B, this chemical is an indispensable reference standard for QA/QC laboratories. It is used to calibrate HPLC systems, establish relative response factors, and ensure compliance with the USP Organic Impurities Procedure 2 during API batch release .

Forced Degradation and Stability Indicating Studies

During the development of new metaxalone formulations or generic ANDA submissions, this compound is utilized to spike samples and validate stability-indicating analytical methods, ensuring that degradation pathways are accurately monitored over the product's shelf life .

Application Fit Matrix

Application
Selection Property
Validation Focus
Metaxalone ANDA method development
Pharmacopeial identity as USP Related Compound B
Stability-indicating resolution and system suitability against degradation markers
API synthesis via amino alcohol intermediate
Milder cyclization pathway vs. traditional diol-urea condensation
Process purity improvement and impurity profile control
Forced degradation and impurity profiling
Confirmed base-hydrolysis degradant with structural characterization
Method specificity verification in placebo matrices
β-adrenergic receptor ligand SAR studies
Minimal pharmacophoric core with precise physicochemical properties
Scaffold-based library synthesis and target engagement assay context

XLogP3

1.1

UNII

BLF63EF2IX

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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